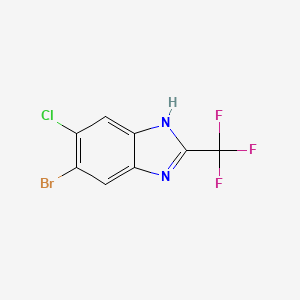

Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, particularly those with trifluoromethyl groups, has been a subject of interest due to their potential biological activities. Paper describes the synthesis of fluorosugar analogues of benzimidazole nucleosides, aiming to increase the stability of the glycosidic bond. The synthesis involved the conversion of TCRB into its ditrityl derivatives, followed by fluorination and deprotection. An alternative route was also developed to improve the overall yield. Paper discusses the synthesis of 5,6-dichloro-benzimidazole derivatives as selective androgen receptor antagonists, where the introduction of a trifluoromethyl group was found to enhance antagonist activity. Paper presents a one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles, which could be further functionalized. Paper details the synthesis of 5(6)-(chloromethyl)benzimidazoles, which are valuable synthetic intermediates, by eliminating sulfur dioxide under acidic conditions. Paper describes the synthesis of 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists, highlighting the importance of the trifluoromethyl group in enhancing biological activity.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Paper reports the structural identification of tripodal-benzimidazole derivatives using various spectroscopic methods. The electrochemical behavior of these compounds was also studied, indicating that the presence of specific substituents can influence their properties. Paper discusses the synthesis of polyimides containing benzimidazole rings and trifluoromethyl groups, which exhibit high thermal stability and low coefficients of thermal expansion due to their rigid-rod-like structure. Paper provides a theoretical characterization of dichloro/dimethyl benzimidazole derivatives, with calculations indicating that the methyl derivatives are more stable than the chloro forms. The presence of chlorine atoms imparts a positive charge to the chlorine atoms and a negative charge to the adjacent carbon atoms.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is influenced by their molecular structure. Paper shows that the fluorinated benzimidazole nucleosides exhibit antiviral and cytotoxicity properties, although they were less active than the non-fluorinated counterpart. Paper evaluates the antimicrobial activities of tripodal-benzimidazole derivatives, with some showing comparable or stronger activity than standard drugs. Paper discusses the interaction of benzimidazole derivatives with calf thymus DNA, suggesting that these compounds can intercalate into DNA and potentially block DNA replication, leading to antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. Paper highlights that the incorporation of trifluoromethyl groups improves the solubility of polyimides without decreasing their physical properties. Paper discusses the spectral and theoretical characterization of benzimidazole derivatives, with the chlorine-substituted compounds showing different charge distributions due to the electron-withdrawing nature of the imidazole ring. Paper indicates that the benzimidazole derivatives have significant antimicrobial activities, which could be attributed to their ability to interact with DNA.

Aplicaciones Científicas De Investigación

Antifungal and Insecticidal Activities

Benzimidazoles, including variants with substituents like chloro and trifluoromethyl groups, have been evaluated for their antifungal and insecticidal activities. A study by Hisano et al. (1982) found that these compounds exhibit significant antifungal activity, particularly against certain pests like Panonychus citri. This implies their potential utility in agricultural applications as pest control agents Hisano et al., 1982.

Antiviral Properties

A range of benzimidazole derivatives, including those with chloro and trifluoromethyl groups, have been investigated for their antiviral properties. Porcari et al. (1998) synthesized and evaluated various benzimidazole derivatives and discovered some of these compounds to have activity against HIV, suggesting their potential as antiviral agents Porcari et al., 1998.

Antiprotozoal Activity

In a study by Kopanska et al. (2004), chloro-, bromo-, and methyl- analogues of benzimidazole were synthesized and tested against the protozoa Acanthamoeba castellanii. Their findings indicate that certain benzimidazole derivatives have higher efficacy as antiprotozoal agents compared to traditional treatments Kopanska et al., 2004.

Interaction with DNA

Research by Zhang et al. (2014) on benzimidazole derivatives, including those with trifluoromethyl groups, showed that these compounds could effectively intercalate into DNA, forming complexes that might block DNA replication. This property is significant for understanding the mechanism of action of these compounds and their potential therapeutic applications Zhang et al., 2014.

Material Science Applications

Benzimidazole derivatives have also found applications in material science. Choi et al. (2008) synthesized polyimides from diamine containing the benzimidazole ring and trifluoromethyl group. These polymers exhibited high thermal stability and low coefficients of thermal expansion, showing their potential use in high-performance materials Choi et al., 2008.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with a variety of targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit protein kinases , while others have shown antiviral activity

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, benzimidazole derivatives that inhibit protein kinases can affect signal transduction pathways

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds

Result of Action

The result of the action of benzimidazole derivatives can be diverse, ranging from anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant to antidiabetic activities

Action Environment

The action environment can influence the efficacy and stability of benzimidazole derivatives. Factors such as pH, temperature, and the presence of other molecules can all affect the action of these compounds

Safety and Hazards

Direcciones Futuras

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, the future directions of “Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-” could involve further exploration of its potential uses in medicinal chemistry.

Propiedades

IUPAC Name |

5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHERXXCCJSTBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192470 | |

| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |

CAS RN |

39215-09-3 | |

| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)